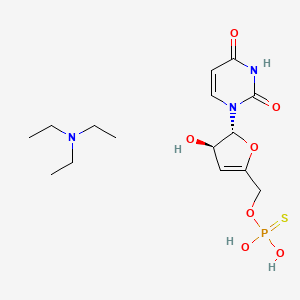
Dihydridohydroxidoantimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibinous acid is an antimony oxoacid.
Aplicaciones Científicas De Investigación
Vitamin D Metabolism and Molecular Mechanism
1,25-Dihydroxvitamin D3 [1,25(OH)2D3] is a hormonally active form of vitamin D. Its genomic mechanism involves binding to DNA sequences and involves various VDR co-regulatory proteins. This mechanism has implications in gene regulation and has been linked to the prevention and treatment of diseases like cancer, cardiovascular diseases, and certain autoimmune diseases (Christakos et al., 2016).
Role in Cancer Therapy
Dihydroxyvitamin D(3) has a significant role in cancer therapy. It works through its nuclear vitamin D(3) receptors (VDR), acting as a transcription factor. This research explores its potential use in the prevention and treatment of various types of cancer (Ondková et al., 2006).
Vitamin D Receptor Pathway in Human Muscle Tissue
Research on the vitamin D receptor (VDR) expression in human muscle tissue reveals a decrease with age. This finding is important for understanding the role of intracellular 1,25‐dihydroxyvitamin D receptor in skeletal muscle and its relation to age and vitamin D status (Bischoff-Ferrari et al., 2004).
Insights into Vitamin D Action Mechanisms
The study provides new insights into the mechanisms of action of 1,25‐dihydroxyvitamin D3. It discusses the genomic mechanism mediated by the vitamin D receptor (VDR) and its interaction with the vitamin D response element (VDRE) in target genes. This has implications for understanding the pleiotropic actions of 1,25(OH)2D3 (Christakos et al., 2003).
Propiedades
Fórmula molecular |
H4OS |
|---|---|
Peso molecular |
141.79 g/mol |
InChI |
InChI=1S/H2O.Sb.2H/h1H2;;; |
Clave InChI |
KXLGPZOZEZNXOM-UHFFFAOYSA-N |
SMILES canónico |
O.[SbH2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)
![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)
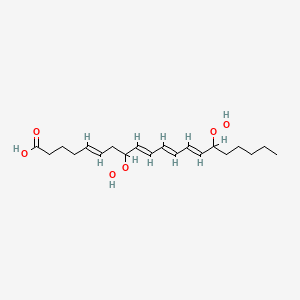


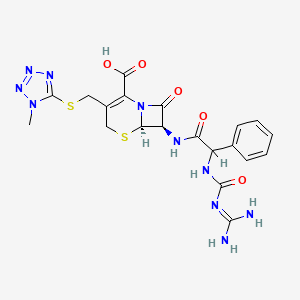

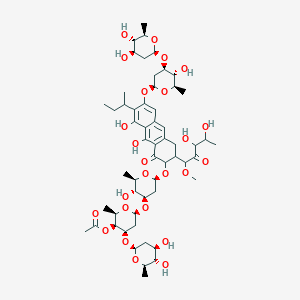


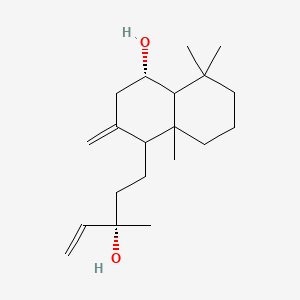
![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)
![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1233442.png)
